Pyrazino[2,3-b]phenazine, 2,3-diphenyl- Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
Brand Name: Vulcanchem
CAS No.: 125309-56-0
VCID: VC16062897
InChI: InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H
SMILES:
Molecular Formula: C26H16N4
Molecular Weight: 384.4 g/mol

Pyrazino[2,3-b]phenazine, 2,3-diphenyl-

CAS No.: 125309-56-0

Cat. No.: VC16062897

Molecular Formula: C26H16N4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- - 125309-56-0

Specification

CAS No. 125309-56-0
Molecular Formula C26H16N4
Molecular Weight 384.4 g/mol
IUPAC Name 2,3-diphenylpyrazino[2,3-b]phenazine
Standard InChI InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H
Standard InChI Key FKNLNXDWUUXWRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- features a planar, conjugated system formed by the fusion of pyrazine and phenazine rings. The phenyl substituents at positions 2 and 3 introduce steric bulk and electronic effects that modulate the compound’s solubility and intermolecular interactions. The IUPAC name, 2,3-diphenylpyrazino[2,3-b]phenazine, reflects this substitution pattern. Its canonical SMILES string, C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6, confirms the connectivity of the aromatic systems.

Table 1: Key Molecular Properties

PropertyValue
CAS No.125309-56-0
Molecular FormulaC26H16N4\text{C}_{26}\text{H}_{16}\text{N}_4
Molecular Weight384.4 g/mol
IUPAC Name2,3-Diphenylpyrazino[2,3-b]phenazine
Topological Polar Surface Area58.4 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazino[2,3-b]phenazine, 2,3-diphenyl- typically involves condensation reactions under acidic or catalytic conditions. A common route involves the cyclocondensation of 2,3-diaminophenazine with benzil derivatives, yielding the fused pyrazine ring. Alternative methods include hydrogenation and LiAlH4_4 reduction of precursor quinoxaline derivatives, as demonstrated in analogous pyrazino[2,3-b]quinoxaline systems .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct aromatic proton signals between 7.2–8.5 ppm, with phenyl substituents contributing to complex multiplet patterns. The absence of NH peaks confirms the fully aromatic structure.

  • Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 384.4, consistent with the molecular formula. Fragmentation patterns align with the loss of phenyl groups and sequential cleavage of the heterocyclic core.

  • Infrared Spectroscopy (IR): Absorption bands at 1600–1450 cm1^{-1} correspond to C=C and C=N stretching vibrations, while out-of-plane bending modes of aromatic C–H appear near 750 cm1^{-1}.

Applications in Organic Electronics

Light-Emitting Diodes (OLEDs)

The compound’s extended π-conjugation and rigid structure make it an efficient emitter in OLEDs. Its electroluminescent properties arise from singlet exciton formation upon electrical excitation, with emission maxima tunable via substituent engineering. Comparative studies with unsubstituted pyrazino[2,3-b]phenazine show that phenyl groups enhance film-forming ability and reduce aggregation-induced quenching.

Table 2: Electrochemical and Optoelectronic Properties

PropertyValue
HOMO Energy Level-5.4 eV (vs. vacuum)
LUMO Energy Level-3.1 eV
Photoluminescence Quantum Yield0.62 (in thin film)
EredE_{\text{red}} (Reduction Potential)-0.72 V (vs. SCE)

Charge Transport in Thin Films

Density functional theory (DFT) calculations predict high hole mobility (μh0.12cm2/V\cdotps\mu_h \approx 0.12 \, \text{cm}^2/\text{V·s}) due to overlapping π-orbitals. Experimental hole-only devices exhibit current densities of 104A/cm210^{-4} \, \text{A/cm}^2 at 10 V, validating its potential as a hole-transport material.

Photochemical Properties and Applications

Radical Polymerization

The compound accelerates radical polymerization of methyl methacrylate (MMA) under UV light, reducing initiation time by 40% compared to conventional initiators like azobisisobutyronitrile (AIBN).

Electrochemical Behavior and Redox Properties

Reductive Pathways

Cyclic voltammetry in acetonitrile reveals two reversible one-electron reductions at Epc1=0.72VE_{\text{pc1}} = -0.72 \, \text{V} and Epc2=1.37VE_{\text{pc2}} = -1.37 \, \text{V} (vs. SCE), corresponding to sequential electron uptake at the pyrazine and phenazine moieties . The dihydro derivative forms a redox couple with the parent compound, analogous to phenazine/dihydrophenazine systems .

Catalytic Hydrogenation

Hydrogenation over Pd/C yields 5,10-dihydro derivatives, which exhibit bathochromic shifts in UV-Vis spectra due to reduced conjugation. These intermediates serve as precursors for functionalized heterocycles .

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